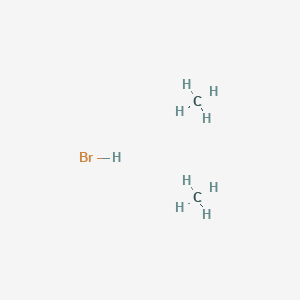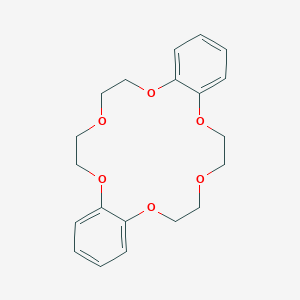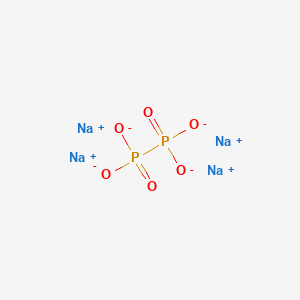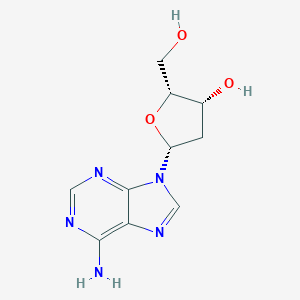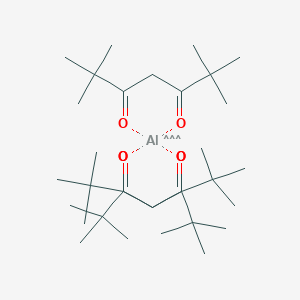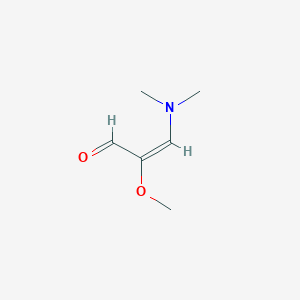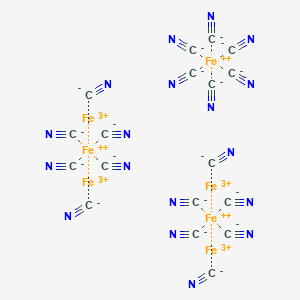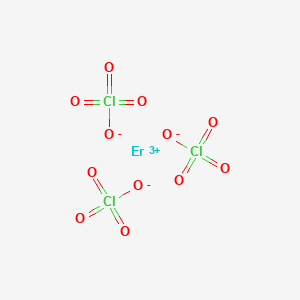
Erbium(3+) perchlorate
Übersicht
Beschreibung
Synthesis Analysis
Erbium(3+) perchlorate can be synthesized through various methods, including coordination compounds with organic acids. For instance, a coordination compound of erbium perchlorate with L-α-glutamic acid, identified as Er2(Glu)2(H2O)64·6H2O(s), has been synthesized and its composition and structure established through chemical and elemental analysis, FTIR, TG/DTG, and comparison with relevant literature (Y. Di, Jian Zhang and, Z. Tan, 2007).
Molecular Structure Analysis
The molecular structure of erbium compounds, including erbium perchlorate complexes, has been studied extensively. Crystallographic studies offer insights into the arrangement of atoms within these compounds, highlighting the coordination environment around erbium ions. For example, the basic erbium tetramethyl-heptanedionate, Er8O(thd)10(OH)12, presents a structure where erbium atoms cluster around a central oxygen atom, demonstrating complex coordination geometries (J. Boeyens, J. D. Villiers, 1972).
Chemical Reactions and Properties
Erbium(3+) perchlorate participates in various chemical reactions, forming complex coordination compounds with different ligands. Its reactions are influenced by the erbium ion's coordination preferences and the properties of the perchlorate anion. The synthesis and characterization of erbium(III) ion imprinted polymer particles illustrate the chemical versatility of erbium complexes and their potential applications in analytical chemistry (R. Kala, V. Biju, T. Rao, 2005).
Physical Properties Analysis
The physical properties of erbium(3+) perchlorate, including its heat capacities and thermodynamic properties, have been studied to understand its stability and behavior under different conditions. The low-temperature heat capacities and thermodynamic properties of a coordination compound of erbium perchlorate with L-α-glycine have been measured, providing insight into its phase transitions and thermal decomposition mechanism (Y. Di, Z. Tan, 2007).
Chemical Properties Analysis
The chemical properties of erbium(3+) perchlorate, such as its reactivity and interaction with various ligands, are central to its application in synthesis and material science. Studies on the coordination environment of erbium ions at the surface of an aqueous electrolyte reveal intricate details about its chemical behavior and potential for forming polynuclear cluster motifs (M. Bera, G. Luo, M. Schlossman, L. Soderholm, Sungsik Lee, M. Antonio, 2015).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Quantum Physics and Optics & Photonics .
Summary of the Application
Erbium(3+) perchlorate is used in the fast photoionization detection of single Erbium ions in a silicon nano-transistor . This is crucial for applications in quantum computing, sensing, and single-photon generation .
Methods of Application
A research team led by Prof. Chunming Yin at the University of Science and Technology of China achieved photoionization detection of single Erbium ions in silicon-based single-electron transistors . They employed radiofrequency reflectometry and successfully realized fast photoionization detection of single Erbium ions in silicon-based single-electron transistors .
Results or Outcomes
Each ionization event can be detected with a time resolution better than 100 nanoseconds . This technique provides new possibilities for scalable optical quantum systems .
Synthesis of Luminescent Metal-Organic Frameworks and Fluorophosphate Glasses
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
Erbium(3+) perchlorate is used to synthesize luminescent metal-organic frameworks . It is also used as a rare-earth dopant along with an organic precursor to prepare fluorophosphate glasses .
Methods of Application
Erbium(3+) perchlorate is used as a starting material in the preparation of a rare earth complex coordinated with an amino acid .
Results or Outcomes
The resulting materials have potential applications in various fields due to their luminescent properties .
Optical Amplification Media
Specific Scientific Field
This application falls under the field of Optics & Photonics .
Summary of the Application
Erbium(3+) perchlorate is used in the creation of optical amplification media . Erbium-doped glasses or crystals can be used as optical amplification media, where Er 3+ ions are optically pumped at around 980 or 1480 nm and then radiate light at 1530 nm in stimulated emission .
Methods of Application
The Erbium ions are doped into glasses or crystals and are optically pumped at specific wavelengths .
Results or Outcomes
The resulting materials can amplify light signals, which is particularly useful in fiber optic communication systems .
Synthesis of Rare Earth Complex Coordinated with Amino Acid
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
Erbium(3+) perchlorate is used as a starting material in the preparation of a rare earth complex coordinated with an amino acid .
Methods of Application
The Erbium(3+) perchlorate is mixed with an amino acid to form a complex .
Results or Outcomes
The resulting complex has potential applications in various fields due to its unique properties .
Luminescent Metal-Organic Frameworks
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
Erbium(3+) perchlorate is used to synthesize luminescent metal-organic frameworks . These frameworks have potential applications in various fields due to their luminescent properties .
Methods of Application
The Erbium(3+) perchlorate is mixed with other organic compounds to form a luminescent metal-organic framework .
Results or Outcomes
The resulting luminescent metal-organic frameworks can be used in various applications due to their unique properties .
Fluorophosphate Glasses
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
Erbium(3+) perchlorate is used as a rare-earth dopant along with an organic precursor to prepare fluorophosphate glasses .
Methods of Application
The Erbium(3+) perchlorate is mixed with an organic precursor to form fluorophosphate glasses .
Results or Outcomes
The resulting fluorophosphate glasses have potential applications in various fields due to their unique properties .
Safety And Hazards
Erbium(3+) perchlorate may cause fire or explosion as it is a strong oxidizer. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Zukünftige Richtungen
Erbium(3+) perchlorate can be used to perform the Operational Qualification procedures for wavelength accuracy on HPLC TUV/PDA detectors . It can also be used to synthesize luminescent metal-organic frameworks, as a rare-earth dopant along with an organic precursor to prepare fluorophosphate glasses .
Eigenschaften
IUPAC Name |
erbium(3+);triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Er/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBKFKCLWFRKEW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3ErO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erbium(3+) perchlorate | |
CAS RN |
14017-55-1 | |
| Record name | Erbium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





